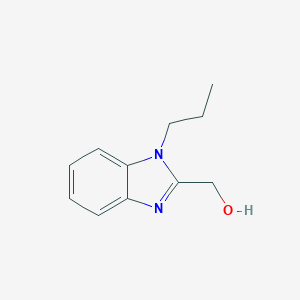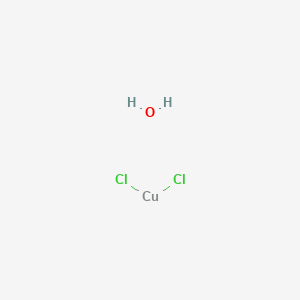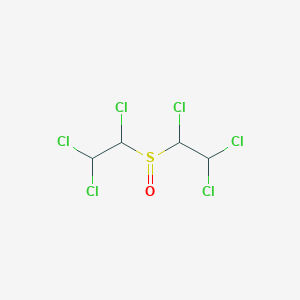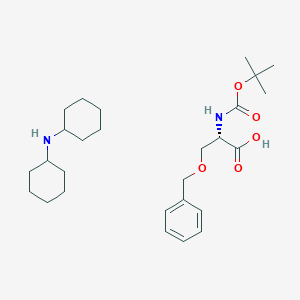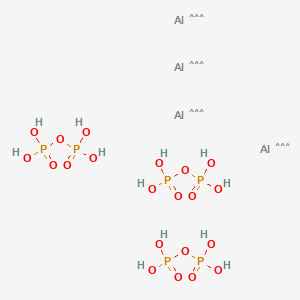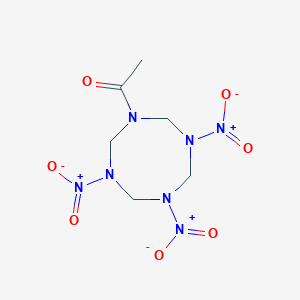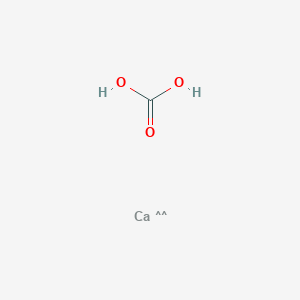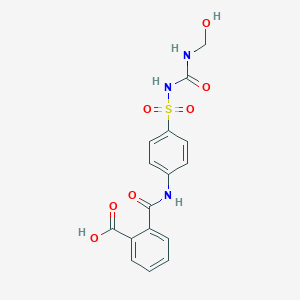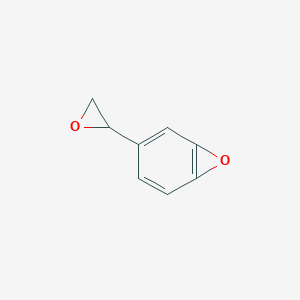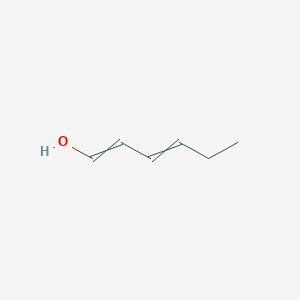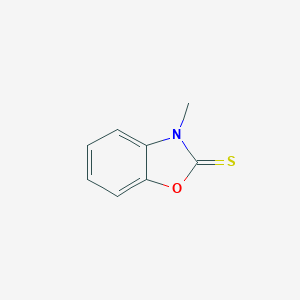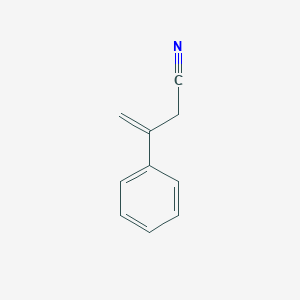
3-Phenyl-3-butenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-butenenitrile, also known as PBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile molecule that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
3-Phenyl-3-butenenitrile exerts its effects through different mechanisms depending on the application. In neuroscience, 3-Phenyl-3-butenenitrile acts as an antioxidant and protects against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. In cancer research, 3-Phenyl-3-butenenitrile inhibits tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. In antioxidant research, 3-Phenyl-3-butenenitrile scavenges free radicals and protects against oxidative damage by inhibiting lipid peroxidation and enhancing antioxidant enzyme activity.
Efectos Bioquímicos Y Fisiológicos
3-Phenyl-3-butenenitrile has been shown to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 3-Phenyl-3-butenenitrile scavenges free radicals and protects against oxidative damage, inhibits the production of pro-inflammatory cytokines, and protects against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Phenyl-3-butenenitrile has several advantages for lab experiments such as its versatility, stability, and low toxicity. 3-Phenyl-3-butenenitrile can be synthesized using different methods and is stable under different conditions. However, 3-Phenyl-3-butenenitrile also has some limitations such as its poor solubility in water and its potential to interfere with certain assays.
Direcciones Futuras
There are several future directions for research on 3-Phenyl-3-butenenitrile such as exploring its potential applications in different fields, optimizing its synthesis methods, and investigating its mechanism of action in more detail. 3-Phenyl-3-butenenitrile has shown promise in various fields such as neuroscience, cancer research, and antioxidant research, and further studies could lead to the development of new therapies and treatments. Additionally, optimizing the synthesis methods of 3-Phenyl-3-butenenitrile could lead to more efficient and cost-effective production. Finally, investigating the mechanism of action of 3-Phenyl-3-butenenitrile in more detail could lead to a better understanding of its effects and potential applications.
Métodos De Síntesis
3-Phenyl-3-butenenitrile can be synthesized using different methods such as the reaction of benzaldehyde with malononitrile or the reaction of 3-buten-2-one with benzylamine. The reaction of benzaldehyde with malononitrile involves the condensation of the two compounds in the presence of a base such as sodium methoxide. The reaction of 3-buten-2-one with benzylamine, on the other hand, involves the condensation of the two compounds in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
3-Phenyl-3-butenenitrile has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and antioxidant research. In neuroscience, 3-Phenyl-3-butenenitrile has been shown to protect against oxidative stress and neurodegeneration. In cancer research, 3-Phenyl-3-butenenitrile has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In antioxidant research, 3-Phenyl-3-butenenitrile has been shown to scavenge free radicals and protect against oxidative damage.
Propiedades
Número CAS |
14908-85-1 |
|---|---|
Nombre del producto |
3-Phenyl-3-butenenitrile |
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3-phenylbut-3-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7H2 |
Clave InChI |
QMFVYCZFUFUWDG-UHFFFAOYSA-N |
SMILES |
C=C(CC#N)C1=CC=CC=C1 |
SMILES canónico |
C=C(CC#N)C1=CC=CC=C1 |
Sinónimos |
3-Phenyl-3-butenenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



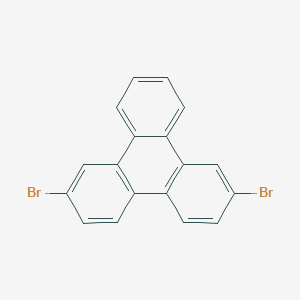
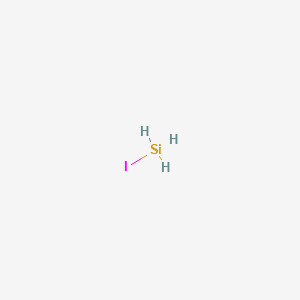
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
